5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI)
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Overview
Description
5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . This method allows for the formation of the desired cyclopenta[b]pyridine derivatives with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic systems to achieve high yields and selectivity. For example, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant has been reported . This method is advantageous due to its mild reaction conditions and high chemoselectivity.
Chemical Reactions Analysis
Types of Reactions
5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) undergoes various chemical reactions, including:
Substitution: Alkylation reactions can be performed using alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Manganese(II) triflate and tert-butyl hydroperoxide in water at 25°C.
Substitution: Alkylating agents like 1,2-dibromoethane and benzyl chloride in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various alkylated cyclopenta[b]pyridine derivatives.
Scientific Research Applications
5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) has several applications in scientific research:
Mechanism of Action
The mechanism by which 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) exerts its effects involves interactions with molecular targets such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group at the 7-position. These modifications can significantly influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5R,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6,9,11H,4H2,1H3/t6-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAULFLQQVQANMT-HZGVNTEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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